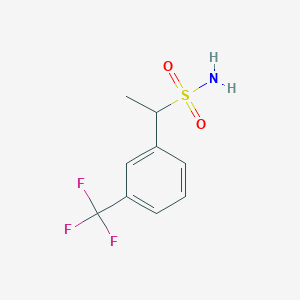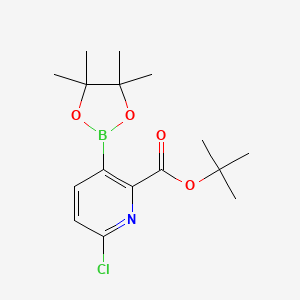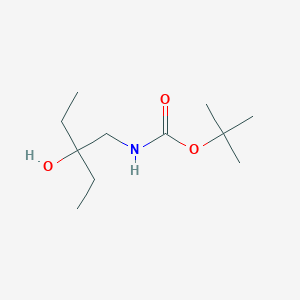
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Preparation Methods
The synthesis of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethyl-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .
Scientific Research Applications
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: Carbamates have been explored for their potential use in drug development, particularly as enzyme inhibitors.
Industry: In industrial applications, carbamates are used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can be compared with other carbamates such as:
Tert-butyl carbamate: A simpler carbamate with a single tert-butyl group.
Tert-butyl (2-chloroethyl)carbamate: Contains a chloroethyl group, which can undergo nucleophilic substitution reactions.
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate: Contains an aminoethoxy group, which can be used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its branched structure and the presence of both tert-butyl and hydroxy functional groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(2-ethyl-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(14,7-2)8-12-9(13)15-10(3,4)5/h14H,6-8H2,1-5H3,(H,12,13) |
InChI Key |
JGLXFUDRTNWFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


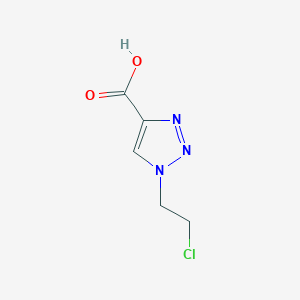
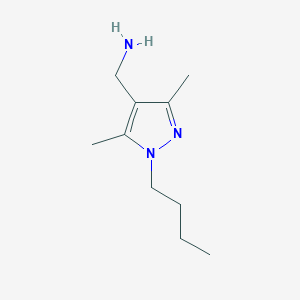
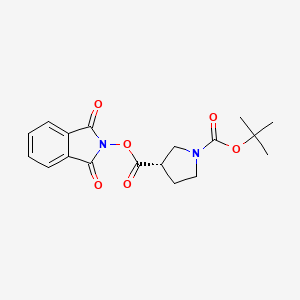
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
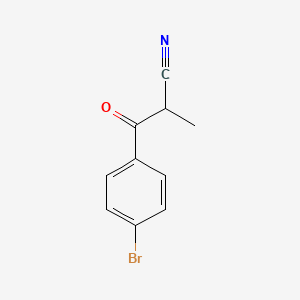
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
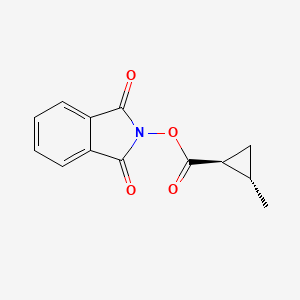

![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

